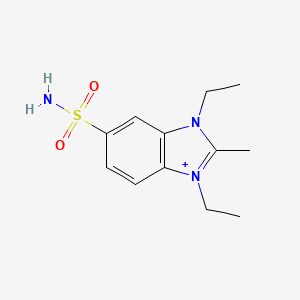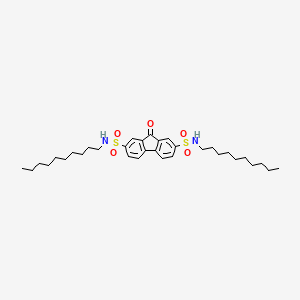![molecular formula C19H27Cl3N4O4S B11708782 N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11708782.png)
N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Tricloro-1-{[(2-metoxi-5-nitrofenil)carbamotioil]amino}etil)nonanamida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye grupos tricloro, metoxi, nitrofenil, carbamotioil y nonanamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2,2,2-Tricloro-1-{[(2-metoxi-5-nitrofenil)carbamotioil]amino}etil)nonanamida generalmente involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. El proceso puede incluir:
Formación del Intermediario Tricloro: Este paso implica la cloración de un precursor adecuado para introducir el grupo tricloro.
Introducción de los Grupos Metoxilo y Nitrofenilo: Esto se puede lograr mediante reacciones de nitración y posterior metoxilación.
Acoplamiento Final con Nonanamida: El paso final implica el acoplamiento del intermedio con nonanamida bajo condiciones específicas, como la presencia de un catalizador y temperatura controlada.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la ampliación de los métodos de síntesis de laboratorio, la optimización de las condiciones de reacción para obtener mayores rendimientos y la garantía de la pureza del producto final. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2,2,2-Tricloro-1-{[(2-metoxi-5-nitrofenil)carbamotioil]amino}etil)nonanamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro, convirtiéndolo en una amina.
Sustitución: El grupo tricloro se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidrogenación catalítica.
Sustitución: Las reacciones de sustitución nucleofílica pueden involucrar reactivos como metóxido de sodio u otros nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
N-(2,2,2-Tricloro-1-{[(2-metoxi-5-nitrofenil)carbamotioil]amino}etil)nonanamida tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como reactivo o intermedio en la síntesis orgánica.
Biología: El compuesto puede tener potencial como sonda bioquímica o en el estudio de interacciones enzimáticas.
Medicina: La investigación puede explorar sus posibles efectos terapéuticos o su uso en el desarrollo de fármacos.
Industria: Podría utilizarse en el desarrollo de nuevos materiales o como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(2,2,2-Tricloro-1-{[(2-metoxi-5-nitrofenil)carbamotioil]amino}etil)nonanamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos bioquímicos. Las vías y objetivos exactos dependerían de la aplicación específica y el contexto de uso.
Propiedades
Fórmula molecular |
C19H27Cl3N4O4S |
|---|---|
Peso molecular |
513.9 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]nonanamide |
InChI |
InChI=1S/C19H27Cl3N4O4S/c1-3-4-5-6-7-8-9-16(27)24-17(19(20,21)22)25-18(31)23-14-12-13(26(28)29)10-11-15(14)30-2/h10-12,17H,3-9H2,1-2H3,(H,24,27)(H2,23,25,31) |
Clave InChI |
KNFRJBBZJNUSKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11708711.png)

![Benzamide, N-[bis(diethylamino)phosphinyl]-](/img/structure/B11708721.png)

![3-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11708731.png)
![4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11708733.png)
![1-(4-methylphenyl)-2-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanone](/img/structure/B11708738.png)
![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)
![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708745.png)


![6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11708753.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11708766.png)
![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)
